3,4-Diphenyl-1H-pyrrole-2,5-dione is an organic compound with the molecular formula C16H11NO2. It features a pyrrole ring substituted at the 3 and 4 positions with phenyl groups, contributing to its stability and unique chemical properties. This compound is a derivative of pyrrole-2,5-dione and is recognized for its potential applications in various fields, including chemistry, biology, and industry. Its structural characteristics allow it to participate in diverse
There is no current information available on the specific mechanism of action of 3,4-diphenyl-1H-pyrrole-2,5-dione. However, as mentioned earlier, pyrrole-2,5-diones have been explored for their potential anti-inflammatory and antimicrobial activities []. Understanding the mechanism of action would require further research.
3,4-Diphenyl-1H-pyrrole-2,5-dione, also known as diphenyl maleimide, is a heterocyclic compound synthesized through various methods, including the reaction of maleic anhydride with aniline. Its properties and structure have been well-characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and liquid chromatography-mass spectrometry (LC-MS) [].
Research suggests that 3,4-diphenyl-1H-pyrrole-2,5-dione possesses various properties that hold potential for diverse scientific applications, although extensive research is still ongoing:
While the full potential of 3,4-diphenyl-1H-pyrrole-2,5-dione in scientific research is still being explored, current research trends focus on:
Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
The products formed depend on the specific reagents and conditions used. For instance:
Research has indicated that 3,4-diphenyl-1H-pyrrole-2,5-dione exhibits notable biological activities:
Several methods exist for synthesizing 3,4-diphenyl-1H-pyrrole-2,5-dione:
3,4-Diphenyl-1H-pyrrole-2,5-dione finds applications across various fields:
Studies on the interactions of 3,4-diphenyl-1H-pyrrole-2,5-dione with biological targets suggest it may act as a kinase inhibitor. This mechanism could impact several cellular pathways related to cell growth and proliferation. The compound's pharmacokinetics indicate a molecular weight of approximately 249 grams per mole and a predicted density of around 1.275 g/cm³ .
Several compounds share structural similarities with 3,4-diphenyl-1H-pyrrole-2,5-dione. Here are some notable examples:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
3-Methyl-1H-pyrrole-2,5-dione | Methyl group at position 3 | Less sterically hindered than diphenyl derivative |
3-(p-Nitrophenyl)-4-phenyldione | Nitro group substitution | Enhanced reactivity due to electron-withdrawing effect |
Diphenylmaleic anhydride | Anhydride form of diphenyl derivative | Used in similar synthetic routes but lacks nitrogen functionality |
These compounds exhibit varying degrees of reactivity and biological activity compared to 3,4-diphenyl-1H-pyrrole-2,5-dione. The presence of phenyl groups in the latter contributes significantly to its unique properties and potential applications .